

# What is the structure of Ethyl 2-amino-4-thiazoleacetate?

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An In-Depth Technical Guide to **Ethyl 2-amino-4-thiazoleacetate**: Structure, Synthesis, and Applications

## Abstract

**Ethyl 2-amino-4-thiazoleacetate** is a pivotal heterocyclic compound that serves as a fundamental building block in the synthesis of a multitude of biologically active molecules. Its structure, centered around a 2-aminothiazole core, imparts unique chemical properties that have been exploited extensively in pharmaceutical and agrochemical research. This technical guide provides a comprehensive examination of the molecular structure, physicochemical properties, and spectroscopic profile of **Ethyl 2-amino-4-thiazoleacetate**. Furthermore, it details a representative synthetic protocol and explores its versatile applications, particularly its role as a key intermediate in the development of cephalosporin antibiotics and novel anticancer agents. This document is intended for researchers, scientists, and professionals in drug development who require a deep, practical understanding of this important chemical entity.

## Introduction: The Significance of a Privileged Scaffold

In the field of medicinal chemistry, certain molecular frameworks, known as "privileged structures," appear recurrently in the architecture of successful therapeutic agents. The 2-aminothiazole nucleus is a prime example of such a scaffold, renowned for its ability to interact with a wide array of biological targets.<sup>[1][2]</sup> **Ethyl 2-amino-4-thiazoleacetate** (EATA) is a

highly versatile derivative of this core structure, valued as a key intermediate and building block in organic synthesis.[1][3][4] Its strategic combination of a reactive amino group, a chelating thiazole ring, and a modifiable ester functional group makes it an indispensable tool for constructing complex molecules, from life-saving antibiotics to targeted cancer therapies and advanced agrochemicals.[1][3][4]

## Chapter 1: Molecular Structure and Physicochemical Properties

A thorough understanding of a molecule's identity and intrinsic properties is the foundation of its effective application. This chapter elucidates the structural and physical characteristics of **Ethyl 2-amino-4-thiazoleacetate**.

### Chemical Identity

To avoid ambiguity in research and manufacturing, EATA is identified by several names and registry numbers.

Identifier	Value
IUPAC Name	ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate[5]
Common Synonyms	Ethyl (2-Amino-4-thiazolyl)acetate, (2-Amino-4-thiazolyl)acetic acid ethyl ester[5][6]
CAS Number	53266-94-7[4]
Molecular Formula	C <sub>7</sub> H <sub>10</sub> N <sub>2</sub> O <sub>2</sub> S[4]
Molecular Weight	186.23 g/mol [4][5]
InChI Key	SHQNGLYXRFCPGZ-UHFFFAOYSA-N
SMILES String	CCOC(=O)Cc1csc(N)n1

### Structural Elucidation

The structure of **Ethyl 2-amino-4-thiazoleacetate** is composed of three key functional regions:

- The Thiazole Ring: A five-membered aromatic heterocycle containing one sulfur and one nitrogen atom. This ring system is electron-rich and capable of various chemical transformations and biological interactions, contributing significantly to the biological activity of its derivatives.[1][4]
- The 2-Amino Group: An exocyclic amino group attached to the C2 position of the thiazole ring. This group is a key nucleophilic center and a hydrogen bond donor, crucial for its role in enzymatic interactions and as a reactive handle in multi-step syntheses.
- The 4-Ethylacetate Group: An ethyl ester of an acetic acid moiety linked to the C4 position. This group provides a site for further chemical modification, such as hydrolysis to the corresponding carboxylic acid or amidation to generate diverse libraries of compounds.

**Caption:** 2D Structure of **Ethyl 2-amino-4-thiazoleacetate**.

## Physicochemical Properties

The bulk properties of EATA dictate its handling, storage, and reaction conditions.

Property	Value	Source(s)
Appearance	Slightly yellow to beige or brown crystalline powder	[3][4]
Melting Point	92-96 °C	[3][4]
Storage Temp.	2-8 °C	[4]
Density	1.295 g/cm <sup>3</sup>	[6]
Flash Point	185 °C	[6]

## Spectroscopic Profile

Structural confirmation of EATA is routinely achieved through spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly informative.

- <sup>1</sup>H NMR: The proton NMR spectrum provides characteristic signals that confirm the molecular structure. For instance, in DMSO-d<sub>6</sub>, expected peaks include a triplet around 1.17 ppm for the methyl protons (-CH<sub>3</sub>) of the ethyl group, a quartet around 4.08 ppm for the

methylene protons (-OCH<sub>2</sub>-) of the ethyl group, a singlet around 3.72 ppm for the methylene protons adjacent to the thiazole ring (-CH<sub>2</sub>-COO), a singlet around 6.68 ppm for the vinyl proton on the thiazole ring, and a broad singlet for the amino protons (-NH<sub>2</sub>).<sup>[3]</sup> The availability of public <sup>1</sup>H and <sup>13</sup>C NMR spectra serves as a reliable reference for identity confirmation.<sup>[7][8]</sup>

## Chapter 2: Synthesis and Manufacturing

The synthesis of **Ethyl 2-amino-4-thiazoleacetate** is a well-established process in industrial and laboratory settings. The most common approach is a variation of the Hantzsch thiazole synthesis.

### Representative Synthetic Protocol

A common industrial method involves a multi-step process starting from ethyl acetoacetate. This approach provides a high yield of a related intermediate, ethyl 2-(2-aminothiazol-4-yl)-2-hydroxyiminoacetate, which is crucial for certain antibiotic side chains. A more direct synthesis of EATA itself involves the reaction of 2-aminothiazole-4-acetic acid with ethanol.

#### Protocol: Esterification of 2-Aminothiazole-4-acetic Acid<sup>[3]</sup>

This protocol describes the conversion of the parent acid to its ethyl ester, a common final step in a multi-stage synthesis.

- **Reaction Setup:** A stirred solution of 2-aminothiazole-4-acetic acid (500 mg, 3.2 mmol) in ethanol (5 mL) is prepared in a suitable reaction vessel and cooled to 0 °C in an ice bath.
- **Reagent Addition:** Thionyl chloride (0.460 mL, 6.321 mmol, 2 equivalents) is added dropwise to the cooled, stirred solution. The thionyl chloride acts as an activating agent for the esterification.
- **Reaction Progression:** The reaction mixture is allowed to warm to room temperature and stirred continuously for 16 hours. During this time, the mixture typically clarifies as the starting material is consumed.
- **Workup and Isolation:** Upon completion, the solvent and excess reagent are removed by distillation under reduced pressure.

- Purification: To further purify the product, two solvent exchanges with ethanol are performed, followed by removal of the solvent under reduced pressure. This yields the final product, **Ethyl 2-amino-4-thiazoleacetate**, as a brown oil in quantitative yield.[3] The product can often be used directly in subsequent reactions without further purification.

## Synthesis Workflow Visualization

The following diagram illustrates the key steps in a common synthesis pathway for a related antibiotic intermediate, demonstrating the core cyclization reaction.

**Caption:** Generalized workflow for synthesizing a key aminothiazole intermediate.

## Chapter 3: Role in Drug Development and Other Applications

The utility of **Ethyl 2-amino-4-thiazoleacetate** stems from its versatile chemical nature, allowing it to serve as a foundational piece in constructing a wide range of functional molecules.

## Biological Significance and Mechanism of Action

EATA's primary role is that of a synthetic intermediate. The biological activity arises from the final molecules it helps create. The 2-aminothiazole core is a potent pharmacophore known to interact with various enzymes and receptors.[2] Furthermore, EATA itself is an organic ligand with strong coordination ability due to the presence of nitrogen and oxygen atoms, allowing it to form stable complexes with metal ions.[1][3] This property can be harnessed to enhance the biological efficacy of metal-based drugs or to develop novel catalysts.

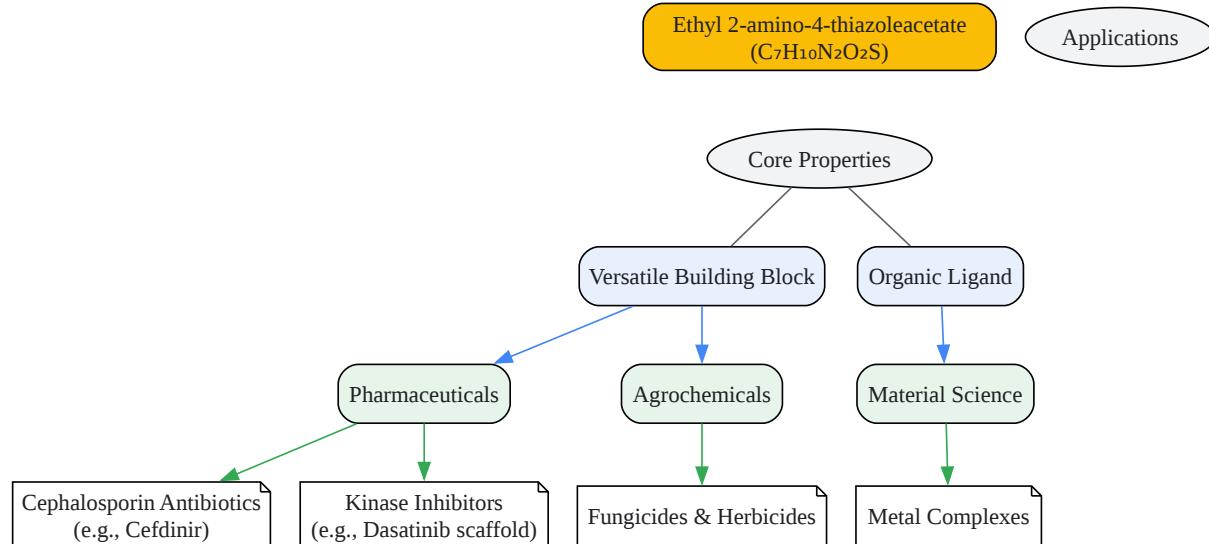
## Key Applications

- Pharmaceuticals: This is the most significant area of application.
  - Antibiotics: It is a critical building block for the side chains of third-generation cephalosporin antibiotics, including Cefdinir, Cefotaxime, and Ceftriaxone.[3][9]
  - Anticancer Agents: The 2-aminothiazole scaffold is present in numerous anticancer drugs. EATA serves as an intermediate for synthesizing targeted therapies like kinase inhibitors and compounds that inhibit tumor cell growth.[1][2][10]

- Anti-inflammatory and Enzyme Inhibitors: Researchers utilize the compound to develop novel anti-inflammatory agents and molecules that can selectively inhibit enzyme activity. [4]
- Agrochemicals: The thiazole structure is effective in designing novel fungicides and herbicides, offering potential for improved crop protection.[4]
- Material Science and Coordination Chemistry: Its unique structural properties and ability to act as a ligand make it a subject of research for creating new materials and metal complexes with specific catalytic or electronic properties.[1]

## Application Pathway Visualization

The structural features of EATA directly enable its diverse applications.



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**Caption:** Logical pathways from EATA's core properties to its applications.

## Conclusion

**Ethyl 2-amino-4-thiazoleacetate** is more than just a chemical compound; it is an enabling tool in modern science. Its well-defined structure, characterized by the biologically significant 2-aminothiazole ring, provides a robust and versatile platform for innovation. From the synthesis of essential medicines that combat infectious diseases and cancer to the development of next-generation agrochemicals and materials, EATA's influence is extensive. The continued exploration of its chemistry and applications promises to yield further advancements across multiple scientific disciplines, reinforcing its status as a cornerstone of synthetic chemistry.

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